molecular formula C11H10BrN3 B1403370 3-(4-Aminophenyl)-5-bromopyridin-2-amine CAS No. 1398636-08-2

3-(4-Aminophenyl)-5-bromopyridin-2-amine

Cat. No. B1403370
M. Wt: 264.12 g/mol
InChI Key: REZBRRWYFOIXJN-UHFFFAOYSA-N
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Description

The compound “3-(4-Aminophenyl)-5-bromopyridin-2-amine” is a derivative of aminophenyl and pyridinamine, with a bromine atom at the 5th position of the pyridine ring . It’s likely to be a solid powder under normal conditions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Friedel-Crafts reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring with an aminophenyl group at the 3rd position and an amine group at the 2nd position . The bromine atom would be at the 5th position of the pyridine ring .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely to have a relatively high melting point and could be slightly soluble in water .

Safety And Hazards

As with many chemical compounds, handling this compound would require appropriate safety measures. It could potentially cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

3-(4-aminophenyl)-5-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-8-5-10(11(14)15-6-8)7-1-3-9(13)4-2-7/h1-6H,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZBRRWYFOIXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-5-bromopyridin-2-amine

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (1.16 g), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.48 g) and potassium carbonate (4.15 g) were added to a solution of 5-bromo-3-iodopyridin-2-amine (2.99 g) in 1,4-dioxane (40 ml) and water (10 ml) at room temperature. The reaction mixture was stirred at 100° C. overnight. The reaction mixture was concentrated under reduced pressure, and the residue was then purified by silica gel chromatography [chloroform:methanol=9:1 (v/v)] to give 2.48 g of the title compound as a solid.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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